Paclitaxel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

5.56e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Paclitaxel, also known by the brand name Taxol®, is a naturally occurring compound derived from the bark of the Pacific yew tree (Taxus brevifolia) [National Institutes of Health, ]. It holds a significant role in scientific research, particularly in the field of oncology, due to its potent anti-cancer properties. This section explores three key aspects of Paclitaxel's application in scientific research:

Mechanism of Action and Anti-Cancer Effects

Paclitaxel's primary mechanism of action involves targeting microtubules, essential components of the cell's cytoskeleton that play a crucial role in cell division. Paclitaxel binds to and stabilizes microtubules, preventing them from undergoing the dynamic disassembly and reassembly necessary for cell division. This disruption ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells [National Center for Biotechnology Information, ]. Scientific research has demonstrated the effectiveness of Paclitaxel against various cancer types, including:

- Ovarian cancer [National Center for Biotechnology Information, ]

- Breast cancer [National Center for Biotechnology Information, ]

- Non-small cell lung cancer [National Center for Biotechnology Information, ]

- Kaposi sarcoma [National Center for Biotechnology Information, ]

Overcoming Challenges and Improving Delivery

Despite its effectiveness, Paclitaxel faces challenges in clinical application. The drug is poorly soluble in water, limiting its bioavailability and requiring harsh solvents for administration, which can lead to side effects [National Center for Biotechnology Information, ]. Ongoing research is addressing these limitations by exploring alternative delivery methods, such as:

- Nanoparticle formulations: Encapsulating Paclitaxel within nanoparticles improves its solubility and allows for targeted delivery to cancer cells, potentially reducing side effects [National Center for Biotechnology Information, ].

- Antibody-drug conjugates: Linking Paclitaxel to antibodies that specifically target cancer cells can further enhance its efficacy and delivery accuracy [National Center for Biotechnology Information, ].

Exploring New Applications and Combination Therapies

Scientific research continues to explore the potential of Paclitaxel beyond its established uses. This includes investigating its effectiveness against other types of cancer and its potential to synergize with other therapies. Some promising areas of research include:

- Combination therapies: Combining Paclitaxel with other anti-cancer drugs or radiation therapy may improve treatment outcomes and overcome resistance [National Center for Biotechnology Information, ].

- Targeting drug resistance: Research is ongoing to understand and overcome Paclitaxel resistance mechanisms, paving the way for more effective treatment strategies [National Center for Biotechnology Information, ].

Paclitaxel is a complex natural compound originally derived from the bark of the Pacific yew tree (Taxus brevifolia). It is classified as a taxane, a class of diterpenes, and is widely recognized for its potent anticancer properties. The compound was first isolated in 1971 by researchers at the Research Triangle Institute and was later developed into a chemotherapy agent under the trade name Taxol. Paclitaxel is included on the World Health Organization's List of Essential Medicines due to its significant role in cancer treatment, particularly for breast, ovarian, lung, and pancreatic cancers .

Structurally, paclitaxel features a tetracyclic 17-atom skeleton with 11 stereocenters, making it a stereochemically complex molecule. Its unique structure allows it to interact specifically with microtubules within cells, leading to its therapeutic effects .

Paclitaxel acts as a mitotic inhibitor by promoting the stabilization of microtubules, essential components of the cellular cytoskeleton. By binding to the β-tubulin subunit of microtubules, PTX prevents their disassembly during cell division, leading to cell cycle arrest and ultimately cell death in cancer cells [].

Physical and Chemical Properties

- Melting point: Not reported due to decomposition at high temperatures [].

- Boiling point: Decomposes before boiling [].

- Solubility: Poorly soluble in water (0.004 mg/mL) but soluble in organic solvents like ethanol, chloroform, and DMSO [].

- Stability: Sensitive to light and heat; formulations typically include stabilizing agents [].

The primary chemical reaction involving paclitaxel is its interaction with tubulin, the protein building block of microtubules. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing disassembly. This stabilization of microtubules disrupts normal mitotic spindle function during cell division, leading to cell cycle arrest at the G2/M phase and ultimately triggering apoptosis in cancer cells .

Additionally, paclitaxel undergoes metabolic transformations in the liver primarily through cytochrome P450 enzymes (CYP2C8 and CYP3A4), resulting in various metabolites that are generally less active than the parent compound .

Paclitaxel exhibits significant biological activity as an antimicrotubule agent. Its mechanism involves:

- Microtubule Stabilization: By binding to β-tubulin, paclitaxel stabilizes microtubules against depolymerization, which is crucial for maintaining cellular structure and function during mitosis .

- Cell Cycle Arrest: The stabilization of microtubules leads to mitotic arrest as cells cannot properly segregate chromosomes during division. This triggers the spindle assembly checkpoint, preventing further progression into mitosis .

- Induction of Apoptosis: Paclitaxel can also induce programmed cell death by interfering with apoptotic pathways, including interactions with B-cell leukemia 2 (Bcl-2) proteins .

Paclitaxel is primarily used in oncology as a chemotherapeutic agent for treating various cancers, including:

- Breast Cancer

- Ovarian Cancer

- Non-Small Cell Lung Cancer

- Pancreatic Cancer

- Kaposi's Sarcoma

It is typically administered intravenously and often used in combination with other chemotherapy agents to enhance efficacy and reduce resistance . The drug's ability to halt cell division makes it particularly effective against rapidly dividing cancer cells.

Paclitaxel has been studied extensively for its interactions with other drugs and biological molecules:

- Drug Interactions: Paclitaxel has over 400 known drug interactions that can affect its metabolism and efficacy. Notably, drugs that inhibit or induce cytochrome P450 enzymes can significantly alter paclitaxel's pharmacokinetics .

- Resistance Mechanisms: Some cancer cells develop resistance to paclitaxel through various mechanisms such as upregulation of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin expression that reduce drug binding efficacy .

Several compounds share structural or functional similarities with paclitaxel. Here are some notable examples:

| Compound Name | Source | Mechanism of Action | Unique Features |

|---|---|---|---|

| Docetaxel | Semi-synthetic (from Taxus) | Microtubule stabilization | More potent than paclitaxel; used in similar cancers |

| Cabazitaxel | Semi-synthetic (from Taxus) | Microtubule stabilization | Effective against taxane-resistant tumors |

| Vincristine | Derived from Catharanthus roseus | Inhibits microtubule formation | Different mechanism; induces apoptosis via different pathways |

| Colchicine | Derived from Colchicum autumnale | Inhibits microtubule polymerization | Primarily affects mitotic spindle formation differently |

Paclitaxel stands out due to its unique mechanism of stabilizing microtubules rather than inhibiting their formation like colchicine or vincristine. Its broad application across various cancer types and its inclusion on essential medicines lists further underscore its significance in cancer therapy .

Chemical Architecture of Paclitaxel

Tetracyclic Diterpenoid Core Analysis

Paclitaxel belongs to the taxane family of diterpenoids and exhibits a highly complex tetracyclic core structure designated as baccatin III [1] [2]. The molecular framework consists of a seventeen-atom carbon skeleton arranged in four distinct ring systems, conventionally labeled as rings A, B, C, and D [2] [3]. Ring A constitutes a cyclohexene moiety, ring B forms a cyclooctane structure, ring C represents a cyclohexane configuration, and ring D comprises a unique four-membered oxetane ring [2] [30].

The oxetane ring formation represents one of the most distinctive structural features of paclitaxel, involving a four-membered heterocyclic arrangement between carbon atoms C4, C5, C20, and oxygen [26] [27]. Recent biosynthetic studies have revealed that cytochrome P450 enzyme CYP725A4 catalyzes two successive epoxidation events leading to oxetane ring formation through oxidative rearrangement processes [26] [28]. This oxetane moiety is essential for the biological activity of paclitaxel and serves as a critical pharmacophore for microtubule binding interactions [29] [30].

The tetracyclic core exhibits significant conformational rigidity due to the fused ring system, with the taxane skeleton maintaining consistent three-dimensional arrangements across different crystal forms [20] [22]. Crystallographic analysis demonstrates that the taxane ring conformation remains highly conserved between independent paclitaxel molecules within the asymmetric unit, indicating inherent structural stability of the diterpenoid framework [20] [22].

Functional Group Configuration and Stereochemical Complexity

Paclitaxel possesses extraordinary stereochemical complexity with eleven stereogenic centers distributed throughout the tetracyclic core and attached side chain [1] [23]. The absolute configuration of these chiral centers follows a specific pattern: C1(S), C2(S), C3(R), C4(S), C7(R), C9(S), C10(S), C12(R), C15(S), and C2'(R) in the phenylisoserine side chain [23] [24].

The functional group architecture encompasses fifteen distinct chemical moieties including three hydroxyl groups located at C1, C9, and C2' positions, four ester linkages comprising C2 benzoate, C4 acetate, C10 acetate, and C13 phenylisoserine ester [5] [8]. Additionally, the structure contains two ketone functionalities at C9 and within the N-benzoyl group, one amide linkage in the C13 side chain, three aromatic ring systems, five ether connections, and the characteristic oxetane ring [5] [8].

| Table 1: Basic Molecular Properties of Paclitaxel | ||

|---|---|---|

| Property | Value | Source |

| Molecular Formula | C₄₇H₅₁NO₁₄ | PubChem, DrugBank [4] [6] |

| Molecular Weight | 853.9 g/mol | PubChem, Thermo Fisher [4] [7] |

| Exact Mass | 853.330933 Da | ChemSrc Database [25] |

| Melting Point | 213°C (decomposition) | ChemSrc Database [25] |

| Number of Stereogenic Centers | 11 | Literature analysis [23] |

| Number of Functional Groups | 15 | Structural analysis [5] [8] |

The phenylisoserine side chain attached at C13 represents a critical structural element with the configuration (2R,3S)-N-benzoyl-3-phenylisoserine [3] [31]. This side chain exhibits considerable conformational flexibility and has been identified as essential for anticancer activity through structure-activity relationship studies [31] [33]. The side chain contains both N-benzoyl and 3'-phenyl aromatic systems that participate in hydrophobic interactions within the tubulin binding pocket [31] [33].

| Table 2: Functional Groups Present in Paclitaxel | ||

|---|---|---|

| Functional Group | Count | Location/Description |

| Hydroxyl Groups (-OH) | 3 | C1, C9 positions in tetracyclic core, C2' in side chain [5] [8] |

| Ester Groups (C=O-O) | 4 | C2 benzoate, C4 acetate, C10 acetate, C13 phenylisoserine [5] [8] |

| Ketone Groups (C=O) | 2 | C9 ketone in core, carbonyl in N-benzoyl group [5] [8] |

| Aromatic Rings | 3 | C2 phenyl, C3' phenyl, N-benzoyl phenyl [5] [8] |

| Oxetane Ring | 1 | Four-membered ring between C4-C5-C20-O [26] [29] |

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Signatures and Conformational Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the structural dynamics and conformational preferences of paclitaxel in solution [9] [10]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shift patterns with aromatic protons appearing in the 7.2-8.1 parts per million region, olefinic protons at 5.6-6.2 parts per million, and protons attached to carbon-oxygen bonds at 4.2-5.8 parts per million [13] [37].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl carbon signals at 170-175 parts per million, aromatic carbon resonances at 130-140 parts per million, and aliphatic carbon-oxygen signals at 70-85 parts per million [13] [37]. These spectroscopic signatures provide definitive structural identification and enable monitoring of conformational changes in different solvent systems [9] [10].

Solid-state cross-polarization magic angle spinning nuclear magnetic resonance experiments have been employed to characterize paclitaxel in polymeric formulations, revealing information about molecular mobility, intermolecular interactions, and crystalline versus amorphous packing arrangements [9]. Carbon spin-lattice relaxation time measurements demonstrate increased molecular mobility of paclitaxel when incorporated into polymer matrices compared to pure crystalline forms [9].

Advanced two-dimensional nuclear magnetic resonance techniques including nitrogen-14 to proton heteronuclear multiple quantum coherence experiments have proven valuable for analyzing complex drug-polymer formulations where conventional methods face limitations [10]. These experiments provide well-separated signals spread over large chemical shift ranges and offer information about nitrogen environment symmetry and through-space proximities [10].

| Table 3: Nuclear Magnetic Resonance Spectroscopic Data Summary | ||

|---|---|---|

| Nucleus | Key Chemical Shifts (ppm) | Structural Information |

| ¹H NMR | 7.2-8.1 (aromatic), 5.6-6.2 (olefinic), 4.2-5.8 (CH-O) | Aromatic protons, bridgehead protons, acetate CH₃ [13] [37] |

| ¹³C NMR | 170-175 (C=O), 130-140 (aromatic), 70-85 (CH-O) | Carbonyl carbons, aromatic carbons, aliphatic carbons [13] [37] |

| ¹⁵N NMR | Amide nitrogen regions | N-benzoyl amide environment [10] |

| ¹⁹F NMR | Used in conformational studies | Fluorinated analogs for binding studies [19] |

Conformational analysis through nuclear magnetic resonance has identified two primary solution conformations termed "polar" and "nonpolar" based on hydrophobic interactions between aromatic substituents [19] [20]. The polar conformation involves hydrophobic collapse between the C3' phenyl or N-benzoyl groups and the C2 phenyl moiety, while the nonpolar conformation exhibits extended arrangements of these aromatic systems [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of paclitaxel employs electrospray ionization to generate protonated molecular ions with mass-to-charge ratio 854.5, corresponding to the [M+H]⁺ species [11] [14]. Tandem mass spectrometry reveals characteristic fragmentation pathways that provide structural confirmation and enable quantitative analysis in biological samples [11] [14].

The primary fragmentation pathway involves loss of the phenylisoserine side chain, generating a fragment at mass-to-charge ratio 569.6 corresponding to the modified baccatin core [11] [14]. Further fragmentation produces ions at 551.5 through dehydration processes and 509.6 via additional ring opening reactions [11] [14]. The phenylisoserine moiety generates a diagnostic fragment at mass-to-charge ratio 286.2, while benzoyl-related fragments appear at 226.1 and 105.0 [11] [14].

Optimized multiple reaction monitoring conditions have been established for quantitative applications, with the transition 854.5 to 286.2 providing optimal sensitivity and specificity [11] [14]. Collision energies of 23 electron volts have been determined as optimal for the primary quantification transition, while alternative transitions serve as qualifiers for structural confirmation [11] [14].

| Table 4: Mass Spectrometry Fragmentation Patterns | |||

|---|---|---|---|

| Fragment m/z | Structure Assignment | Relative Intensity (%) | Diagnostic Value |

| 854.5 | [M+H]⁺ parent ion | 100 | Molecular ion confirmation [11] [14] |

| 569.6 | Loss of phenylisoserine side chain | 45 | Side chain cleavage [11] [14] |

| 551.5 | Dehydrated baccatin core | 30 | Core structure integrity [11] [14] |

| 286.2 | Phenylisoserine fragment | 21 | Side chain identification [11] [14] |

| 226.1 | Benzoyl cation | 15 | Benzoyl group presence [11] [14] |

| 105.0 | Benzoyl fragment | 100 | Base peak fragmentation [11] [14] |

Capillary liquid chromatography coupled with tandem mass spectrometry has achieved detection limits as low as 5 picograms per milliliter, enabling quantification of therapeutically relevant concentrations in small biological samples [11]. Solid-phase extraction protocols have been optimized to selectively concentrate paclitaxel while removing interfering matrix components, enhancing analytical sensitivity and specificity [11].

Crystallographic Studies and Three-Dimensional Conformational Dynamics

Crystallographic Structure Determination

X-ray crystallographic analysis has provided definitive three-dimensional structural information for paclitaxel, revealing monoclinic crystal systems with space group P2₁ [20] [22]. The unit cell parameters include dimensions a = 11.9 Å, b = 14.2 Å, c = 15.8 Å with β = 94.2°, and a cell volume of 2660 cubic angstroms [20] [22]. The asymmetric unit contains two independent paclitaxel molecules plus several water and dioxane solvent molecules [20] [22].

High-resolution structural data at 1.2 angstrom resolution demonstrates that both independent paclitaxel molecules exhibit highly similar taxane ring conformations, confirming the inherent rigidity of the tetracyclic core [20] [22]. However, the carbon-13 side chain conformations differ significantly between the two molecules, illustrating the conformational flexibility of the phenylisoserine substituent [20] [22].

| Table 5: Crystal Structure Parameters | ||

|---|---|---|

| Parameter | Value | Notes |

| Crystal System | Monoclinic | Two independent molecules per asymmetric unit [20] [22] |

| Space Group | P2₁ | Non-centrosymmetric space group [20] [22] |

| Unit Cell Dimensions | a = 11.9 Å, b = 14.2 Å, c = 15.8 Å, β = 94.2° | Includes solvent molecules [20] [22] |

| Cell Volume | 2660 Ų | Includes solvent contribution [20] [22] |

| Resolution | 1.2 Å | High resolution structure [20] [22] |

| Z value | 2 | Two paclitaxel molecules + solvent [20] [22] |

Powder X-ray diffraction studies of paclitaxel nanocrystals confirm retention of native crystalline structure in formulated systems [12]. The diffraction patterns show combined peaks of both paclitaxel and polymeric stabilizers, with paclitaxel peaks remaining distinct despite nanosized particle formation [12]. Different polymorphic forms of paclitaxel have been identified, including hydrated forms with distinct diffraction patterns and thermal properties [15].

Conformational Dynamics and Molecular Interactions

Molecular dynamics simulations have revealed extensive conformational flexibility of paclitaxel substituents while the tetracyclic baccatin core remains relatively rigid [16] [17] [18]. The phenylisoserine side chain exhibits significant mobility throughout simulation trajectories, with aromatic rings undergoing substantial rearrangements that correlate with binding energy variations [18] [31].

Principal component analysis of molecular dynamics trajectories identifies five distinct conformational clusters characterized by different side chain orientations and binding pocket interactions [18]. The highest affinity conformations involve deep penetration of the phenyl group into subpockets formed by helices and loops of the tubulin binding site [18] [31].

Paclitaxel conformations at lowest energy states can be described when side chain phenyl rings are positioned closer relative to the immobile tetracyclic core [16] [17]. Cremophor EL formulation studies reveal clustering network formation in three-dimensional landscapes where paclitaxel exhibits oscillatory behavior due to repeated adsorption and desorption with surrounding polymer networks [16] [17].

The hydrogen bonding network within paclitaxel crystals involves extensive intermolecular interactions between hydroxyl groups and carbonyl oxygens [20] [22] [34]. These interactions create helical chain arrangements along crystallographic axes and contribute to overall crystal stability through three-dimensional network formation [34].

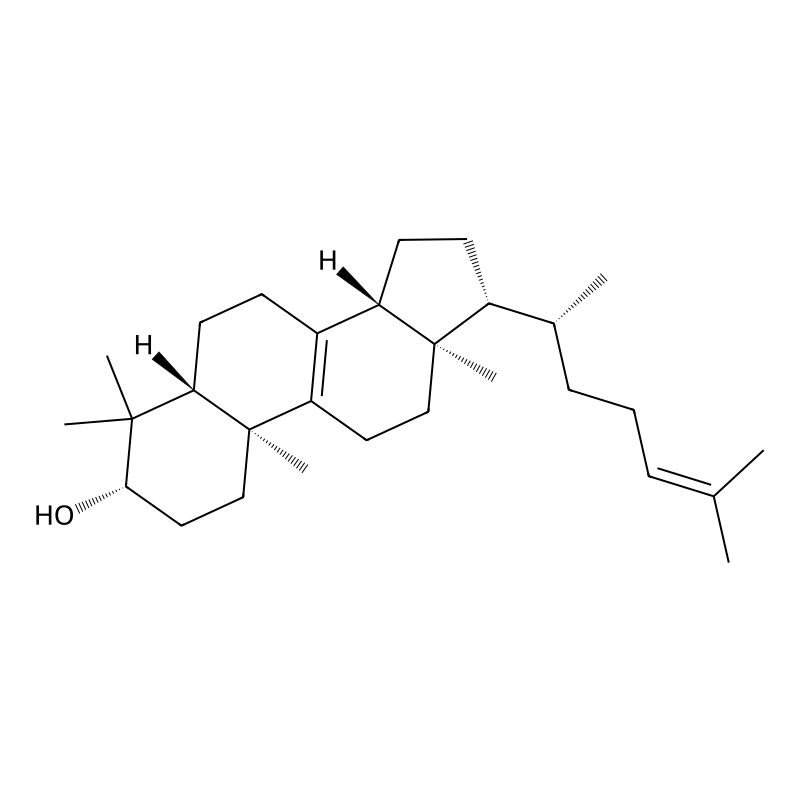

Isoprenoid Precursor Assembly Mechanisms

The biosynthesis of paclitaxel in Taxus species begins with the assembly of isoprenoid precursors through two well-characterized metabolic pathways: the cytosolic mevalonate pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate pathway [1] [2]. Both pathways converge to produce the fundamental building blocks isopentenyl diphosphate and dimethylallyl diphosphate, which serve as the foundational units for all terpenoid biosynthesis [3] [4].

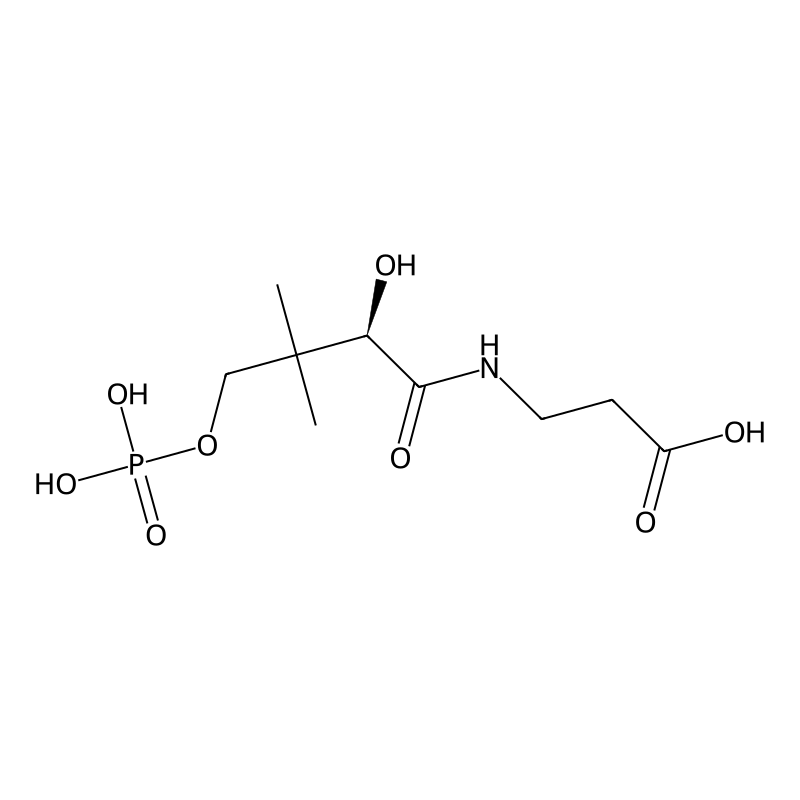

The mevalonate pathway initiates with the condensation of three acetyl-coenzyme A molecules through the sequential action of acetyl-coenzyme A acetyltransferase and hydroxymethylglutaryl-coenzyme A synthase, forming hydroxymethylglutaryl-coenzyme A [1]. The rate-limiting enzyme hydroxymethylglutaryl-coenzyme A reductase then catalyzes the reduction to mevalonate, followed by two phosphorylation steps and a decarboxylation reaction to yield isopentenyl diphosphate [5] [2]. Isopentenyl diphosphate isomerase facilitates the equilibrium between isopentenyl diphosphate and dimethylallyl diphosphate, establishing the precursor pool for downstream terpenoid synthesis [4].

Geranylgeranyl diphosphate synthase represents the critical prenyltransferase enzyme responsible for the sequential condensation reactions that extend the carbon chain length [3] [6]. This enzyme catalyzes the stepwise addition of isopentenyl diphosphate units to dimethylallyl diphosphate, first forming geranyl diphosphate, then farnesyl diphosphate, and finally the 20-carbon geranylgeranyl diphosphate [7] [8]. The catalytic mechanism involves the ionization of the allylic diphosphate substrate, followed by electrophilic attack on the double bond of isopentenyl diphosphate and subsequent elimination of diphosphate [3].

Taxadiene synthase represents the committed step in paclitaxel biosynthesis, catalyzing the complex cyclization of geranylgeranyl diphosphate to form the characteristic taxane skeleton [9] [10]. This class I diterpene synthase employs a sophisticated mechanism involving the initial isomerization of geranylgeranyl diphosphate to the corresponding carbocation, followed by a series of intramolecular cyclization reactions [11] [12]. The enzyme generates two primary products: taxadiene representing approximately 92% of the product distribution and iso-taxadiene comprising the remaining 8% [13]. The cyclization mechanism proceeds through multiple carbocation intermediates, with the enzyme active site providing precise control over the stereochemical outcome of each cyclization event [12].

Recent structural studies have revealed that taxadiene synthase contains the characteristic α-helical domains typical of class I terpene synthases, with the active site featuring a trinuclear metal cluster essential for catalytic activity [9]. The enzyme exhibits remarkable selectivity for the geranylgeranyl diphosphate substrate, with kinetic studies demonstrating Michaelis-Menten constant values in the low micromolar range [10]. Engineering efforts have focused on improving the selectivity toward the minor product iso-taxadiene, which serves as a more efficient substrate for the subsequent hydroxylation step [12].

Cytochrome P450-Mediated Oxygenation Cascade

The transformation of the basic taxane skeleton into the highly functionalized paclitaxel structure requires an extensive series of oxidative modifications catalyzed by members of the cytochrome P450 superfamily [14] [15]. These membrane-bound monooxygenases are responsible for introducing eight oxygen functional groups at specific positions on the taxane core, representing approximately half of the estimated 19 enzymatic steps in the complete biosynthetic pathway [14] [16].

The cytochrome P450 enzymes involved in paclitaxel biosynthesis belong primarily to the CYP725A subfamily, which exhibits unusually high sequence similarity exceeding 70% among family members [17] [15]. This contrasts sharply with the typically low similarity of less than 30% observed with other plant cytochrome P450 enzymes, suggesting a recent evolutionary origin and specialized function in taxane metabolism [14]. The unique physical and functional clustering of CYP725A genes in the Taxus genome indicates coordinated regulation and specialized roles in paclitaxel biosynthesis [17].

Taxadiene 5α-hydroxylase, encoded by CYP725A4, catalyzes the first oxidative step in the pathway, converting taxadiene to taxadien-5α-ol through a regioselective and stereoselective hydroxylation reaction [18] [19]. This enzyme has emerged as a significant bottleneck in metabolic engineering efforts due to its propensity to form multiple products, including over-oxidized byproducts that divert flux away from the desired paclitaxel precursor [18] [11]. Structural characterization has revealed four novel products of this enzyme, many resulting from over-oxidation of the primary mono-oxidized products [18].

The sequence of cytochrome P450-mediated oxidations follows a generally predictable pattern based on the relative abundances of naturally occurring taxoids [14] [16]. The hydroxylation sequence typically proceeds with carbon-5 oxidation, followed by carbon-10, carbon-13, carbon-9, carbon-7, carbon-2, and finally carbon-1 modifications [14]. However, recent evidence suggests that the pathway functions as a metabolic network rather than a strictly linear sequence, with multiple branch points and alternative routes contributing to the structural diversity of taxane metabolites [11] [20].

Taxane 10β-hydroxylase introduces a hydroxyl group at the carbon-10 position, representing one of the early oxidative steps in the pathway [21]. This enzyme shows substrate specificity for taxoids that have already undergone 5α-hydroxylation, indicating a sequential order of oxidative modifications [22]. Similarly, taxane 13α-hydroxylase catalyzes the introduction of the carbon-13 hydroxyl group, which subsequently serves as the attachment point for the characteristic side chain in paclitaxel [23] [21].

The later-stage cytochrome P450 enzymes include taxane 2α-hydroxylase and taxane 7β-hydroxylase, which introduce hydroxyl groups at the carbon-2 and carbon-7 positions, respectively [22]. The carbon-1 hydroxylation represents one of the final oxidative steps in the pathway and remains among the least characterized enzymatic transformations [16]. The precise timing and substrate specificity of these later oxidations contribute significantly to the complexity of the biosynthetic network [14].

Acyltransferase-Mediated Esterification Processes

The transformation of the hydroxylated taxane intermediates into paclitaxel requires a series of acylation reactions catalyzed by specialized acyltransferase enzymes [24] [23]. These enzymes utilize activated acyl donors, primarily acetyl-coenzyme A and benzoyl-coenzyme A, to introduce ester functional groups at specific hydroxyl positions on the taxane core [22] [25].

10-Deacetylbaccatin III acetyltransferase catalyzes the acetylation of the carbon-10 hydroxyl group, converting 10-deacetylbaccatin III to baccatin III [21] [22]. This enzyme exhibits strict regioselectivity for the carbon-10 position and shows high substrate specificity for the advanced taxane intermediate [22]. Kinetic characterization has revealed that the enzyme follows a sequential bi-bi mechanism, with ordered binding of the taxoid substrate followed by acetyl-coenzyme A [22].

The attachment of the characteristic carbon-13 side chain is mediated by baccatin III aminophenylpropanoyltransferase, which represents one of the most critical steps in paclitaxel biosynthesis [23]. This enzyme catalyzes the condensation of baccatin III with β-phenylalanoyl-coenzyme A to form the carbon-13 ester linkage [23]. The substrate β-phenylalanoyl-coenzyme A is derived from β-phenylalanine through the action of a specialized ligase enzyme, highlighting the integration of amino acid metabolism with terpenoid biosynthesis [23].

Recent studies have identified additional acyltransferase enzymes that divert pathway flux away from paclitaxel production toward alternative taxane metabolites [25]. Two acetyl-coenzyme A:taxoid-O-acetyltransferases, designated TAX 9 and TAX 14, catalyze the acetylation of partially acetylated taxoid polyols to generate taxusin, a prominent side-route metabolite [25]. These enzymes show distinct regioselectivity, with TAX 9 preferentially acetylating the carbon-9 position and TAX 14 targeting the carbon-10 position of pre-acetylated substrates [25].

The temporal coordination of acylation reactions plays a crucial role in determining the flux distribution through the paclitaxel biosynthetic network [22] [25]. The sequence of acetylation at carbons-5 and -10, as well as the benzoylation at carbon-2, remains incompletely defined and represents an active area of investigation [14]. The regioselectivity of several acyltransferases has been shown to vary with pH, suggesting potential regulatory mechanisms for controlling product distribution [25].

Taxane acetyltransferase catalyzes the acetylation of the carbon-5 hydroxyl group in various taxane intermediates [24]. This enzyme shows broad substrate specificity, accepting multiple hydroxylated taxane substrates, and contributes to the formation of several distinct taxane metabolites [24]. The enzyme exhibits typical acyltransferase kinetics with hyperbolic saturation curves for both taxoid and acetyl-coenzyme A substrates [24].

Heterologous Production Systems

Microbial Chassis Engineering Strategies

The development of microbial production systems for paclitaxel biosynthesis has focused primarily on Escherichia coli and Saccharomyces cerevisiae as chassis organisms, each offering distinct advantages and limitations for expressing the complex multi-step pathway [26] [27]. These efforts have achieved significant success in producing early pathway intermediates, particularly taxadiene and taxadien-5α-ol, though complete paclitaxel biosynthesis remains elusive due to challenges associated with cytochrome P450 expression and pathway optimization [5] [28].

Escherichia coli has emerged as a powerful platform for the production of taxadiene, the first committed intermediate in paclitaxel biosynthesis [5] [2]. Early optimization efforts achieved taxadiene production levels of 300 mg/L through systematic engineering of the 2-C-methyl-D-erythritol 4-phosphate pathway and careful balancing of gene expression levels [5]. Subsequent improvements incorporating fed-batch fermentation strategies and enhanced substrate provision have elevated taxadiene titers to over 1020 mg/L, representing a 1000-fold improvement over initial attempts [5] [27].

The success of taxadiene production in Escherichia coli required extensive optimization of the isoprenoid precursor pathways [1] [2]. Overexpression of key bottleneck enzymes including 1-deoxy-D-xylulose-5-phosphate synthase, isopentenyl diphosphate delta-isomerase, 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase, and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase proved essential for achieving high-level production [1]. The optimization employed a multivariate modular approach, systematically varying gene copy numbers and promoter strengths to identify optimal expression levels for each pathway component [1].

However, the expression of downstream cytochrome P450 enzymes in Escherichia coli has presented significant challenges [26] [28]. Initial attempts to express taxadiene 5α-hydroxylase resulted in a 10-fold decrease in total taxane titers, highlighting the difficulties associated with functional expression of eukaryotic membrane-bound monooxygenases in prokaryotic systems [5]. Subsequent optimization efforts focusing on cytochrome P450 expression, reductase partner interactions, and N-terminal modifications achieved a 5-fold improvement in oxygenated taxane production, reaching titers of 570 mg/L [27]. Nevertheless, the prokaryotic system remains severely limited for complete paclitaxel synthesis due to the lack of appropriate membrane systems and post-translational modification machinery [28].

Saccharomyces cerevisiae has been extensively developed as an alternative microbial chassis for paclitaxel production, offering advantages for cytochrome P450 expression through its eukaryotic cellular machinery [27] [28]. The yeast system possesses endogenous endoplasmic reticulum membranes suitable for cytochrome P450 localization and natural electron transfer mechanisms necessary for monooxygenase activity [28]. Current achievements in Saccharomyces cerevisiae include taxadiene production levels reaching 184.2 mg/L under optimized fed-batch conditions [27].

Recent advances in yeast engineering have incorporated systematic approaches to pathway optimization [29] [30]. Statistical design of experiments coupled with high-throughput microbioreactor systems has enabled rapid screening of multiple variables affecting taxane production [29]. These approaches have identified optimal combinations of media components, cultivation conditions, and genetic modifications that enhance production of key intermediates including taxadien-5α-ol and taxadien-5α-yl acetate [29].

The identification of genomic modifications that enhance taxadiene production has employed computational strain design frameworks [30]. Integration of flux balance analysis with targeted gene overexpression and deletion strategies has revealed modifications in branched-chain amino acid biosynthesis, thioredoxin systems, purine synthesis, and pantothenate pathways that collectively improve taxadiene production by up to 50% [30]. The engineered strain designated KM32, containing overexpressed ILV2, TRR1, ADE13, and ECM31 genes, achieved taxadiene titers of 215 mg/L along with the highest reported yields of taxa-4(20),11-dien-5α-ol at 43.65 mg/L [30].

Co-cultivation strategies combining Escherichia coli and Saccharomyces cerevisiae have been explored to leverage the advantages of both systems [27]. These approaches involve the production of early pathway intermediates in Escherichia coli followed by bioconversion to more complex products in Saccharomyces cerevisiae [27]. While co-cultivation systems have demonstrated proof-of-concept with taxadiene production levels of 33 mg/L, they require complex optimization of growth conditions and metabolite transfer between the two organisms [27].

Plant-Based Expression Platform Optimization

Plant-based expression systems have emerged as particularly promising platforms for paclitaxel production due to their natural capacity for complex secondary metabolite biosynthesis and appropriate cellular machinery for cytochrome P450 expression [31] [32]. Nicotiana benthamiana has been extensively developed as a transient expression system for pathway reconstitution studies, culminating in the successful demonstration of complete paclitaxel biosynthesis from simple precursors [31] [32].

The reconstitution of paclitaxel biosynthesis in Nicotiana benthamiana required the identification and characterization of previously unknown enzymatic steps in the pathway [31] [32]. Through systematic transcriptomic, metabolomic, and pathway reconstitution approaches, researchers successfully identified the complete gene set required for heterologous paclitaxel production [31]. Critical discoveries included a novel carbon-4β to carbon-20 epoxidase that overcomes the first major bottleneck in metabolic engineering efforts [31] [32].

The successful biosynthesis of the key intermediate baccatin III in Nicotiana benthamiana employed both previously characterized and newly identified enzymes [32]. The pathway reconstruction utilized oxomutases and epoxidases, taxane 1β-hydroxylase, taxane 9α-hydroxylase, taxane 9α-dioxygenase, and phenylalanine-coenzyme A ligase to achieve the complex transformations required for baccatin III formation [32]. Subsequently, the conversion of baccatin III to paclitaxel was demonstrated through the expression of additional pathway enzymes [32].

Arabidopsis thaliana has been employed as a model system for studying individual steps of paclitaxel biosynthesis [27] [28]. Transgenic Arabidopsis plants expressing taxadiene synthase under dexamethasone-inducible promoters achieved taxadiene production levels of 600 ng/g dry weight [27]. These studies have provided valuable insights into the regulatory mechanisms governing taxane biosynthesis in plant systems and the metabolic burden associated with heterologous pathway expression [28].

Additional plant species have been investigated as potential production platforms, including Artemisia annua, Panax ginseng, and Lycopersicon esculentum [27] [28]. Artemisia annua transformed with taxadiene synthase produced 129.7 μg/g dry weight of taxadiene, while Panax ginseng achieved 9.1 μg/g dry weight following gene transfer [27]. Lycopersicon esculentum engineered with carotenoid pathway modifications reached 160 mg/kg dry weight of taxadiene [27].

Taxus plant cell culture systems represent the current commercial standard for paclitaxel production, with Phyton Biotech Inc. operating large-scale production facilities [33] [34]. These systems offer the advantage of utilizing the native biosynthetic machinery while providing controlled cultivation conditions that enable consistent production [33]. However, plant cell cultures suffer from inherent variability in productivity and slow growth rates that limit scalability [33] [34].

Recent advances in Taxus cell culture optimization have focused on understanding and manipulating the metabolic networks that control paclitaxel biosynthesis [34] [35]. Epigenetic approaches using 5-azacytidine treatment have successfully restored paclitaxel production in aged cell lines by reversing DNA methylation-mediated silencing of biosynthetic genes [34]. Additionally, CRISPR-guided DNA methylation strategies targeting competing metabolic pathways, particularly phenylpropanoid biosynthesis, have achieved over 25-fold increases in paclitaxel accumulation [34] [35].

The development of improved elicitation strategies has enhanced paclitaxel production in plant cell cultures [33] [21]. Methyl jasmonate treatment remains the most effective elicitor, inducing coordinated upregulation of biosynthetic pathway genes and accumulation of paclitaxel to levels exceeding 3.3 mg/L in optimized systems [21]. The temporal analysis of gene expression following elicitation has revealed that early pathway enzymes are rapidly upregulated within 6 hours, while late pathway enzyme expression remains relatively low, identifying potential targets for metabolic engineering [21].

Metabolic Network Regulation and Flux Balance Analysis

The biosynthesis of paclitaxel operates as a complex metabolic network rather than a simple linear pathway, with multiple branch points, alternative routes, and regulatory mechanisms that control flux distribution toward the final product [11] [20]. Understanding and manipulating this network requires sophisticated analytical approaches including flux balance analysis, metabolic flux analysis, and systems biology modeling to identify rate-limiting steps and optimize production strategies [36] [37].

Flux balance analysis has emerged as a powerful computational tool for analyzing paclitaxel biosynthetic networks and identifying optimal genetic modifications for enhanced production [36] [37]. These genome-scale metabolic models incorporate thermodynamic constraints, enzyme kinetics, and regulatory mechanisms to predict the effects of genetic perturbations on pathway flux and product formation [37]. The application of flux balance analysis to paclitaxel biosynthesis has revealed non-intuitive relationships between pathway components and identified unexpected targets for metabolic engineering [30].

The identification of rate-limiting steps in paclitaxel biosynthesis has been a critical focus of flux control analysis [22] [38]. Early studies suggested that taxadiene synthase represented the primary bottleneck in the pathway, leading to extensive efforts to overexpress this enzyme [38]. However, subsequent analysis of enzyme activity levels during paclitaxel accumulation in Taxus cell cultures revealed that rate-limiting transformations occur further downstream in the pathway, particularly in the later oxidative and acylation steps [38].

Carbon-13 metabolic flux analysis has provided detailed insights into the metabolic responses of paclitaxel-producing systems to various perturbations [36] [39]. Studies using carbon-13 labeled substrates in cancer cell lines treated with paclitaxel have revealed significant metabolic redirections, including decreased flux through anaerobic glycolysis and increased flux through the tricarboxylic acid cycle [39]. These findings have implications for understanding both the mechanism of paclitaxel action and the metabolic requirements for paclitaxel biosynthesis [39].

The regulation of flux distribution in the paclitaxel biosynthetic network involves multiple levels of control, including transcriptional regulation, post-translational modifications, and substrate availability [35] [22]. Transcriptional analysis has revealed that the expression of early pathway genes is rapidly induced by elicitors such as methyl jasmonate, while late pathway genes show more modest responses, creating potential bottlenecks in the network [21]. The temporal coordination of gene expression appears to be mediated by complex regulatory networks involving multiple transcription factors and signaling pathways [40].

Metabolic engineering strategies targeting flux distribution have achieved significant improvements in paclitaxel production [34] [35]. The manipulation of competing pathways, particularly phenylpropanoid biosynthesis, has proven effective for redirecting carbon flux toward taxane formation [35]. Chemical inhibition of phenylalanine ammonia-lyase, the first committed step in phenylpropanoid biosynthesis, resulted in up to 3.5-fold increases in paclitaxel accumulation [35]. This effect was further enhanced by feeding exogenous phenylalanine, confirming that amino acid availability plays a regulatory role in directing flux between competing pathways [35].

The integration of systems biology approaches with metabolic engineering has enabled more sophisticated strategies for pathway optimization [41] [30]. Computational strain design algorithms incorporating flux balance analysis have identified synergistic combinations of genetic modifications that collectively enhance production beyond what would be predicted from individual modifications [30]. These approaches have revealed the importance of balancing precursor supply, cofactor availability, and energy metabolism for optimal paclitaxel biosynthesis [30].

Advanced analytical techniques including dynamic flux balance analysis and kinetic modeling have provided insights into the temporal behavior of the paclitaxel biosynthetic network [42]. These approaches account for the time-dependent nature of enzyme expression, substrate depletion, and product inhibition that occur during batch cultivation [42]. The development of Bayesian methods for flux quantification has enabled more accurate assessment of uncertainty in flux estimates and improved prediction of the effects of genetic modifications [42].

The application of metabolic flux analysis to industrial paclitaxel production systems has identified key process parameters that influence pathway performance [29]. Optimization studies using design of experiments approaches coupled with flux analysis have revealed optimal combinations of media composition, feeding strategies, and cultivation conditions that maximize product titers [29]. These studies have demonstrated that nutrient limitation, particularly of nitrogen and phosphorus, can significantly impact flux distribution and product formation [29].

Purity

Physical Description

Solid; [Merck Index] White to off-white solid; [HSDB] Powder; [Sigma-Aldrich MSDS]

Solid

Color/Form

Needles from aqueous methanol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3

Appearance

Melting Point

216-217 °C

213-216 °C (decomposition)

213 - 216 °C

Storage

UNII

3PPC5TL76P

GHS Hazard Statements

H315 (86.28%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (71.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (84.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H334 (19.03%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (85.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (14.6%): May cause genetic defects [Danger Germ cell mutagenicity];

H341 (30.97%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (27.88%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (70.8%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (15.49%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H413 (51.77%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Apealea in combination with carboplatin is indicated for the treatment of adult patients with first relapse of platinum�sensitive epithelial ovarian cancer , primary peritoneal cancer and fallopian tube cancer .

Abraxane monotherapy is indicated for the treatment of metastatic breast cancer in adult patients who have failed first-line treatment for metastatic disease and for whom standard, anthracycline containing therapy is not indicated. Abraxane in combination with gemcitabine is indicated for the first-line treatment of adult patients with metastatic adenocarcinoma of the pancreas. Abraxane in combination with carboplatin is indicated for the first-line treatment of non-small cell lung cancer in adult patients who are not candidates for potentially curative surgery and/or radiation therapy.

Pazenir monotherapy is indicated for the treatment of metastatic breast cancer in adult patients who have failed first-line treatment for metastatic disease and for whom standard, anthracycline containing therapy is not indicated. Pazenir in combination with carboplatin is indicated for the first-line treatment of non-small cell lung cancer in adult patients who are not candidates for potentially curative surgery and/or radiation therapy.

Paxene is indicated for the treatment of patients with: � advanced AIDS-related Kaposi's sarcoma (AIDS-KS) who have failed prior liposomal anthracycline therapy; � metastatic carcinoma of the breast (MBC) who have failed, or are not candidates for standard anthracycline-containing therapy; � advanced carcinoma of the ovary (AOC) or with residual disease (> 1 cm) after initial laparotomy, in combination with cisplatin as first-line treatment; � metastatic carcinoma of the ovary (MOC) after failure of platinum-containing combination therapy without taxanes as second-line treatment; � non-small cell lung carcinoma (NSCLC) who are not candidates for potentially curative surgery and/or radiation therapy, in combination with cisplatin. Limited efficacy data supports this indication (see section 5. 1).

Treatment of soft tissue sarcoma

Treatment of solid malignant tumours

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Abraxane

FDA Approval: Yes

Paclitaxel albumin-stabilized nanoparticle formulation is approved to be used alone or with other drugs to treat: Breast cancer that has relapsed or metastasized (spread to other parts of the body) after treatment with other chemotherapy.

Non-small cell lung cancer that is locally advanced or has metastasized. It is used with carboplatin as first-line treatment in patients whose disease cannot be treated with surgery or radiation therapy.

Pancreatic cancer that has metastasized. It is used with gemcitabine hydrochloride as first-line treatment.

Paclitaxel albumin-stabilized nanoparticle formulation is also being studied in the treatment of other types of cancer. Paclitaxel albumin-stabilized nanoparticle formulation is a form of paclitaxel contained in nanoparticles (very tiny particles of protein ). The drug is also called nanoparticle paclitaxel and protein-bound paclitaxel. This form may work better than other forms of paclitaxel and have fewer side effects.

Therapeutic Uses

Standard formulation paclitaxel requires the use of solvents, such as Cremphor-EL, which contribute to some of the toxicities commonly associated with paclitaxel-based therapy. Nanoparticle albumin-bound paclitaxel (nab-paclitaxel) is a novel solvent-free formulation of paclitaxel. The formulation is prepared by high-pressure homogenization of paclitaxel in the presence of serum albumin into a nanoparticle colloidal suspension. The human albumin-stabilized paclitaxel particles have an average size of 130 nm. Nab-paclitaxel has several practical advantages over Cremphor-EL-paclitaxel, including a shorter infusion time (30 min) and no need for premedications for hypersensitivity reactions. The nab-paclitaxel formulation eliminates the impact of Cremphor-EL on paclitaxel pharmacokinetics and utilizes the endogenous albumin transport mechanisms to concentrate nab-paclitaxel within the tumor. A recent Phase III trial compared nab- and Cremphor-EL-paclitaxel in patients with metastatic breast cancer. Patients treated with nab-paclitaxel experienced a higher response, longer time to tumor progression and, in patients receiving second-line or greater therapy, a longer median survival. Patients treated with nab-paclitaxel had a significantly lower rate of severe neutropenia and a higher rate of sensory neuropathy. The preclinical and clinical data indicate that the nab-paclitaxel formulation has significant advantages over Cremphor-EL-paclitaxel.

As first line and subsequent therapy for the treatment of advanced carcinoma of the ovary. As first-line therapy, paclitaxel is indicated in combination with cisplatin.

Adjuvant treatment of node-positive breast cancer administration sequentially to standard doxorubicin-containing combination chemotherapy. In the clinical trial, there was an overall favorable effect on disease-free and overall survival in the total population of patients with receptor-positive and receptor-negative tumors, but the benefit has been specifically demonstrated by available data (mean follow-up, 30 months) only in the patients with estrogen and progesterone receptor-negative tumors. Indicated for the treatment of breast cancer after failure of combination chemotherapy for metastatic disease or relapse within 6 months of adjuvant chemotherapy. Previous therapy should have included an anthracycline unless clinically contraindicated.

For more Therapeutic Uses (Complete) data for TAXOL (9 total), please visit the HSDB record page.

Pharmacology

Paclitaxel is a compound extracted from the Pacific yew tree Taxus brevifolia with antineoplastic activity. Paclitaxel binds to tubulin and inhibits the disassembly of microtubules, thereby resulting in the inhibition of cell division. This agent also induces apoptosis by binding to and blocking the function of the apoptosis inhibitor protein Bcl-2 (B-cell Leukemia 2). (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01C - Plant alkaloids and other natural products

L01CD - Taxanes

L01CD01 - Paclitaxel

Mechanism of Action

Evidence suggests that paclitaxel also may induce cell death by triggering apoptosis. In addition, paclitaxel and docetaxel enhance the effects of ionizing radiation, possibly by blocking cells in the G2 phase, the phase of the cell cycle in which cells are most radiosensitive.

Paclitaxel is an antimicrotubule antineoplastic agent. Unlike some other common antimicrotubule agents (e.g., vinca alkaloids, colchicine, podophyllotoxin), which inhibit microtubule assembly, paclitaxel and docetaxel (a semisynthetic taxoid) promote microtubule assembly. Microtubules are organelles that exist in a state of dynamic equilibrium with their components, tubulin dimers. They are an essential part of the mitotic spindle and also are involved in maintenance of cell shape and motility, and transport between organelles within the cell. By binding in a reversible, concentration-dependent manner to the beta-subunit of tubulin at the N-terminal domain, paclitaxel enhances the polymerization of tubulin, the protein subunit of the spindle microtubules, even in the absence of factors that are normally required for microtubule assembly (e.g., guanosine triphosphate [GTP]), and induces the formation of stable, nonfunctional microtubules. Paclitaxel promotes microtubule stability even under conditions that typically cause depolymerization in vitro (e.g., cold temperature, the addition of calcium, the presence of antimitotic drugs). While the precise mechanism of action of the drug is not understood fully, paclitaxel disrupts the dynamic equilibrium within the microtubule system and blocks cells in the late G2 phase and M phase of the cell cycle, inhibiting cell replication.

... Taxol induces tubulin polymerization and forms extremely stable and nonfunctional microtubules. Taxol has demonstrated broad activity in preclinical screening studies, and antineoplastic activity has been observed in several classically refractory tumors. These tumors include cisplatin resistant ovarian carcinoma in phase II trials and malignant melanoma and non-small cell lung carcinoma in phase I studies.

KEGG Target based Classification of Drugs

Cellular process

Cytoskeleton

TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

In 5 patients administered a 225 or 250 mg/m2 dose of radiolabeled paclitaxel as a 3-hour infusion, a mean of 71% of the radioactivity was excreted in the feces in 120 hours, and 14% was recovered in the urine.

227 to 688 L/m^2 [apparent volume of distribution at steady-state, 24 hour infusion]

21.7 L/h/m2 [Dose 135 mg/m2, infusion duration 24 h]

23.8 L/h/m2 [Dose 175 mg/m2, infusion duration 24 h]

7 L/h/m2 [Dose 135 mg/m2, infusion duration 3 h]

12.2 L/h/m2 [Dose 175 mg/m2, infusion duration 3 h]

Paclitaxel bound to nanoparticles of the serum protein albumin is delivered via endothelial transport mediated by albumin receptors, and the resulting concentration of paclitaxel in tumor cells is increased compared with that achieved using an equivalent dose of conventional paclitaxel. Like conventional paclitaxel, albumin-bound paclitaxel has a large volume of distribution. Following 30-minute or 3-hour IV infusion of 80-375 mg/sq m albumin-bound paclitaxel, the volume of distribution averaged 632 L/sq m. The volume of distribution of albumin-bound paclitaxel 260 mg/sq m by 30-minute IV infusion was 53% larger than the volume of distribution of conventional paclitaxel 175 mg/sq m by 3-hour IV infusion. /Paclitaxel (albumin-bound)/

Following IV administration, paclitaxel is widely distributed into body fluids and tissues. Paclitaxel has a large volume of distribution that appears to be affected by dose and duration of infusion. Following administration of paclitaxel doses of 135 or 175 mg/sq m by IV infusion over 24 hours in patients with advanced ovarian cancer, the mean apparent volume of distribution at steady state ranged from 227-688 L/sq m. The steady-state volume of distribution ranged from 18.9-260 L/sq m in children with solid tumors or refractory leukemia receiving paclitaxel 200-500 mg/sq m by 24-hour IV infusion. Paclitaxel does not appear to readily penetrate the CNS, but paclitaxel has been detected in ascitic fluid following IV infusion of the drug. It is not known whether paclitaxel is distributed into human milk, but in lactating rats given radiolabeled paclitaxel, concentrations of radioactivity in milk were higher than those in plasma and declined in parallel with plasma concentrations of the drug.

For the dose range 80-375 mg/sq m, increase in dose of albumin-bound paclitaxel was associated with a proportional increase in AUC.354 The duration of infusion did not affect the pharmacokinetic disposition of albumin-bound paclitaxel. Following 30-minute or 3-hour IV infusion of albumin-bound paclitaxel 260 mg/sq m, the peak plasma concentration averaged 18,741 ng/mL. /Paclitaxel (albumin-bound)/

Peak plasma concentrations and areas under the plasma concentration-time curve (AUCs) following IV administration of paclitaxel exhibit marked interindividual variation. Plasma concentrations of paclitaxel increase during continuous IV administration of the drug and decline immediately following completion of the infusion. Following 24-hour IV infusion of paclitaxel at doses of 135 or 175 mg/sq m in patients with advanced ovarian cancer, peak plasma concentrations averaged 195 or 365 ng/mL, respectively; the increase in dose (30%) was associated with a disproportionately greater increase in peak plasma concentration (87%), but the increase in AUC was proportional. When paclitaxel was administered by continuous IV infusion over 3 hours at doses of 135 or 175 mg/sq m in patients with advanced ovarian cancer, peak plasma concentrations averaged 2.17 or 3.65 ug/mL, respectively; the increase in dose (30%) was associated with disproportionately greater increases in peak plasma concentration (68%) and AUC (89%).

For more Absorption, Distribution and Excretion (Complete) data for TAXOL (8 total), please visit the HSDB record page.

Metabolism Metabolites

Paclitaxel is extensively metabolized in the liver. Metabolism of paclitaxel to its major metabolite, 6alpha-hydroxypaclitaxel, is mediated by cytochrome P-450 isoenzyme CYP2C8,1 185 187 202 354 while metabolism to 2 of its minor metabolites, 3'-p-hydroxypaclitaxel and 6alpha,3'-p-dihydroxypaclitaxel, is catalyzed by CYP3A4.

The elimination of nonradioactive taxol in bile and urine was investigated in the rat after administration via the caudal vein (10 mg/kg). As in humans, no metabolites of taxol were detected by HPLC in rat urine, and only 10% of the injected taxol was recovered in urine over a 24 hr period. In contrast, 11.5% and 29% of the injected taxol was recovered in rat bile as unchanged taxol and metabolites, respectively. Among the nine taxol metabolites detected by HPLC, the side chain at C13, which is required for pharmacological activity, had been removed in only one minor metabolite, baccatin III. The chemical structures of the two major hydroxylated metabolites were determined by MS (fast atom bombardment and desorption chemical ionization) and (1)H NMR spectroscopy. One was a taxol derivative hydroxylated on the phenyl group at C3 of the side chain at C13, while the other corresponded to a taxol derivative hydroxylated in the m-position on the benzoate of the side chain at C2. Although these two major taxol metabolites were as active as taxol in preventing cold microtubule disassembly, they were, respectively, 9 and 39 times less cytotoxic as taxol on in vitro L1210 leukemia growth. These results show for the first time that there is a significant hepatic metabolism of taxol.

To investigate how taxane's substituents at C3' affect its metabolism, ... the metabolism of cephalomannine and paclitaxel, a pair of analogs that differ slightly at the C3' position /was compared/. After cephalomannine was incubated with human liver microsomes in an NADPH-generating system, two monohydroxylated metabolites (M1 and M2) were detected by liquid chromatography/tandem mass spectrometry. C4'' (M1) and C6alpha (M2) were proposed as the possible hydroxylation sites, and the structure of M1 was confirmed by (1)H NMR. Chemical inhibition studies and assays with recombinant human cytochromes P450 (P450s) indicated that 4''-hydroxycephalomannine was generated predominantly by CYP3A4 and 6alpha-hydroxycephalomannine by CYP2C8. The overall biotransformation rate between paclitaxel and cephalomannine differed slightly (184 vs. 145 pmol/min/mg), but the average ratio of metabolites hydroxylated at the C13 side chain to C6alpha for paclitaxel and cephalomannine varied significantly (15:85 vs. 64:36) in five human liver samples. Compared with paclitaxel, the major hydroxylation site transferred from C6alpha to C4'', and the main metabolizing P450 changed from CYP2C8 to CYP3A4 for cephalomannine. In the incubation system with rat or minipig liver microsomes, only 4''-hydroxycephalomannine was detected, and its formation was inhibited by CYP3A inhibitors. Molecular docking by AutoDock suggested that cephalomannine adopted an orientation in favor of 4''-hydroxylation, whereas paclitaxel adopted an orientation favoring 3'-p-hydroxylation. Kinetic studies showed that CYP3A4 catalyzed cephalomannine more efficiently than paclitaxel due to an increased V(m). Our results demonstrate that relatively minor modification of taxane at C3' has major consequence on the metabolism.

Hepatic. In vitro studies with human liver microsomes and tissue slices showed that paclitaxel was metabolized primarily to 6a-hydrox-ypaclitaxel by the cytochrome P450 isozyme CYP2C8; and to two minor metabolites, 3’-p-hydroxypaclitaxel and 6a, 3’-p-dihydroxypaclitaxel, by CYP3A4. Route of Elimination: In 5 patients administered a 225 or 250 mg/m2 dose of radiolabeled paclitaxel as a 3-hour infusion, a mean of 71% of the radioactivity was excreted in the feces in 120 hours, and 14% was recovered in the urine. Half Life: When a 24 hour infusion of 135 mg/m^2 is given to ovarian cancer patients, the elimination half=life is 52.7 hours.

Wikipedia

Leucine

Drug Warnings

Do not give paclitaxel therapy to patients with solid tumors who have baseline neutrophil counts of less than 1,500 cells/cu mm, and do not give to patients with AIDS-related Kaposi sarcoma if the baseline neutrophil count is less than 1,000 cells/cu mm. In order to monitor the occurrence of bone marrow suppression, primarily neutropenia, which may be severe and result in infection, perform frequent peripheral blood cell counts on all patients receiving paclitaxel.

Anaphylaxis and severe hypersensitivity reactions characterized by dyspnea and hypotension requiring treatment, angioedema, and generalized urticaria have occurred in 2% to 4% of patients receiving paclitaxel in clinical trials. Fatal reactions have occurred in patients despite premedication. Pretreat all patients with corticosteroids, diphenhydramine, and H2 antagonists. Do not rechallenge patients who experience severe hypersensitivity reactions to paclitaxel with the drug.

An albumin form of paclitaxel may substantially affect a drug's functional properties relative to those of drug in solution. Do not substitute for or with other paclitaxel formulations. /Paclitaxel (albumin-bound)/

For more Drug Warnings (Complete) data for TAXOL (62 total), please visit the HSDB record page.

Biological Half Life

5.3-17.4 hours after 1 and 6 hour infusions at dosing levels of 15-275 mg/sq m

Following IV infusion of paclitaxel over periods ranging from 6-24 hours in adults with malignancy, plasma concentrations of paclitaxel appeared to decline in a biphasic manner in some studies, with an average distribution half-life of 0.34 hours and an average elimination half-life of 5.8 hours. However, additional studies, particularly those in which paclitaxel is administered over shorter periods of infusion, show that the drug exhibits nonlinear pharmacokinetic behavior. In patients receiving paclitaxel 175 mg/sq m administered by 3-hour IV infusion, the distribution half-life averages 0.27 hours and the elimination half-life averages 2.33 hours.

Following 30-minute or 3-hour IV infusion of 80-375 mg/sq m albumin-bound paclitaxel, ... terminal half-life albumin-bound paclitaxel was about 27 hours. ... /Paclitaxel (albumin-bound)/

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Semisynthetic process extracting deacetylbaccatin III (precursor of taxol) from a yew plant, Taxus baccata, using needles and twigs from the plant rather than bark tissue.

Taxomyces andreanae, a fungal endophyte, was isolated from the phloem ... of the Pacific yew, Taxus brevifolia. The fungus is hyphomyceteous and, when grown in a semi-synthetic liquid medium, produced taxol and related cmpd. ... Both (1-14)C acetic acid and L-(U-14)C phenylalanine served as precursors of (14)C taxol in fungal cultures. No taxol was detected in zero time cultures or in the small agar plugs used to inoculate the culture flasks.

General Manufacturing Information

Antimicrotubule agent extracted from the Pacific yew tree ... being investigated for the use in treatment of lymphoma and mammary carcinoma in veterinary medicine

Analytic Laboratory Methods

Analyte: paclitaxel; matrix: pharmaceutical preparation (bulk, injection solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of detection: 310-370 ng/mL

Analyte: paclitaxel; matrix: pharmaceutical preparation (injection solution); procedure: high-performance liquid chromatography with ultraviolet detection at 227 nm

Analyte: paclitaxel; matrix: pharmaceutical preparation (injection solution); procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm

For more Analytic Laboratory Methods (Complete) data for TAXOL (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: paclitaxel; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 227 nm; limit of detection: 10 ng/mL

Analyte: paclitaxel; matrix: blood (plasma); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 227 nm; limit of detection: 0.15 nM

For more Clinical Laboratory Methods (Complete) data for TAXOL (11 total), please visit the HSDB record page.

Storage Conditions

The manufacturer states that, when diluted as directed, paclitaxel solutions are stable for up to 27 hours when stored at approximately 25 °C under ambient lighting conditions.

Commercially available paclitaxel for injection concentrate should be stored in unopened vials at 20-25 °C and retained in the original package for protection from light. Neither freezing nor refrigeration adversely affects paclitaxel for injection concentrate. Refrigeration may result in precipitation of the drug or formulation vehicle; however, the precipitate typically will dissolve at room temperature without loss of potency. If freezing occurs, paclitaxel for injection concentrate may be thawed at room temperature until precipitate dissolves; the manufacturer states that the chemical or physical stability of the injection is not affected. If the solution remains cloudy or if an insoluble precipitate remains at room temperature, the vial should be discarded. When stored under recommended conditions, unopened vials of commercially available paclitaxel for injection concentrate are stable until the date indicated on the package.

Interactions

Untreated and minimally pretreated solid tumor patients received alternating sequences of taxol and cisplatin. Sequential dose escalation of each agent using taxol doses of 110 or 135 mg/sq m and cisplatin doses of 50 or 75 mg/sq m resulted in four dosage permutations that induced grades 3 and 4 neutropenia in 72% to 84% and 50% to 53% of courses, respectively. Neutropenia was brief, and hospitalization for neutropenia and fever was required in 13% to 24% of courses. However, further escalation of taxol to 170 or 200 mg/sq m induced grade 4 neutropenia in 79% to 82% of courses. At the highest taxol-cisplatin dose level (200 mg/sq m to 75 mg/sq m), the mean neutrophil count nadir was 98/uL, and hospitalization for neutropenia and fever was required in 64% of courses. The sequence of cisplatin before taxol, which has less antitumor activity in vitro, induced more profound neutropenia than the alternate sequence. Pharmacologic studies indicated that this difference was probably due to 25% lower taxol clearance rates when cisplatin preceded taxol. ...

... Pharmacokinetic studies show that administration of cisplatin followed by conventional paclitaxel decreases paclitaxel clearance by approximately 25-33%. When cisplatin and paclitaxel must be administered sequentially, the sequence of paclitaxel followed by cisplatin is recommended. Increased severity of neutropenia and thrombocytopenia have been reported when paclitaxel is administered (by 24-hour IV infusion) followed by cyclophosphamide.

Administration of paclitaxel followed by carboplatin was associated with similar rates of neutropenia but less severe thrombocytopenia compared with carboplatin alone; a pharmacodynamic mechanism for the interaction between the drugs has been postulated since the pharmacokinetics of the agents were unchanged.

For more Interactions (Complete) data for TAXOL (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Straub JA, Chickering DE, Lovely JC, Zhang H, Shah B, Waud WR, Bernstein H. Intravenous hydrophobic drug delivery: a porous particle formulation of paclitaxel (AI-850). Pharm Res. 2005 Mar;22(3):347-55. PubMed PMID: 15835739.